3-(N-Hydroxyformamido)Propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Hydroxyformamido)Propanoic Acid is an organic compound with the molecular formula C4H7NO4 It is a derivative of propanoic acid, featuring a hydroxyformamido group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Hydroxyformamido)Propanoic Acid typically involves the reaction of formic acid with β-Alanine, N-hydroxy-. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This may include the use of advanced reactors and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(N-Hydroxyformamido)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyformamido group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyformamido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(N-Hydroxyformamido)Propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(N-Hydroxyformamido)Propanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyformamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Indole-3-Propionic Acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic Acid: Used in the production of biodegradable plastics and other industrial applications.
Uniqueness: 3-(N-Hydroxyformamido)Propanoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H7NO4 |
---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
3-[formyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-3-5(9)2-1-4(7)8/h3,9H,1-2H2,(H,7,8) |
InChI Key |
FKDJJDLQRUXMTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.